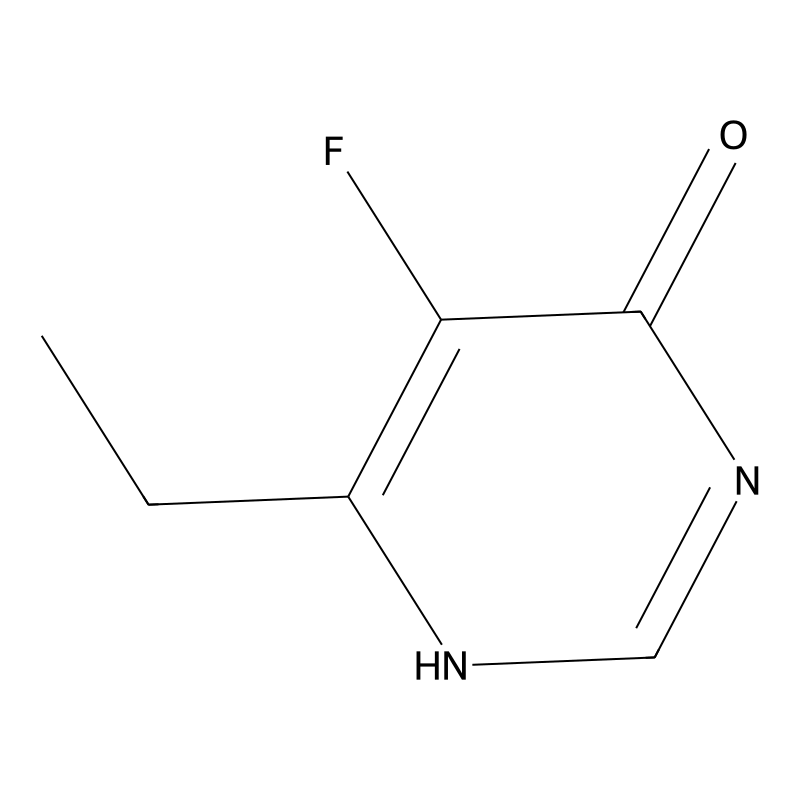

4-Ethyl-5-fluoro-6-hydroxypyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Structure and Potential Properties

-E-5F-6OHP belongs to a class of organic compounds called pyrimidines. Pyrimidines are heterocyclic aromatic rings found in essential biological molecules like DNA and RNA. The presence of the fluorine and hydroxyl groups on the ring might influence its biological properties, making it a potential candidate for further investigation in areas like:

- Medicinal Chemistry: Research into novel drug discovery often explores molecules with specific functional groups to interact with biological targets. The fluorine and hydroxyl groups in 4-E-5F-6OHP could be of interest for researchers in this field.

- Material Science: Pyrimidine derivatives are sometimes investigated for their applications in material science due to their aromatic ring structure. The specific properties of 4-E-5F-6OHP in this context would require further study.

Finding More Information

Scientific databases are a valuable resource for finding detailed information on specific chemicals. Here are some resources you can explore, keeping in mind that access might require a subscription or library access:

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a pyrimidine derivative characterized by the presence of an ethyl group at the 4-position, a fluorine atom at the 5-position, and a hydroxyl group at the 6-position. Its molecular formula is CHFNO, and it has a molecular weight of approximately 144.13 g/mol. This compound is notable for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antifungal agents like voriconazole .

The reactivity of 4-Ethyl-5-fluoro-6-hydroxypyrimidine includes various nucleophilic substitution reactions due to the presence of the fluorine atom, which can be replaced by other nucleophiles. The hydroxyl group allows for further functionalization, making it versatile in synthetic chemistry. Common reactions involve:

- Nucleophilic substitution: The fluorine atom can be substituted by amines or other nucleophiles.

- Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Research indicates that 4-Ethyl-5-fluoro-6-hydroxypyrimidine exhibits biological activities that are relevant in medicinal chemistry. It has been found to possess antifungal properties, making it a key intermediate in the synthesis of voriconazole, which is used to treat fungal infections. Its biological activity is attributed to its ability to inhibit specific enzymes involved in fungal cell wall synthesis .

Several methods have been developed for synthesizing 4-Ethyl-5-fluoro-6-hydroxypyrimidine:

- One-Pot Synthesis: This method involves combining starting materials in a single reaction vessel, significantly reducing the number of steps and improving yield.

- Multi-Step Synthesis: Traditional methods involve multiple steps including fluorination, ethylation, and hydroxylation. For example, starting from 2-fluoro-3-oxopentanoic acid ethyl ester, subsequent reactions yield the desired hydroxypyrimidine .

- Improved Methods: Recent studies have focused on optimizing reaction conditions (temperature, solvents) to enhance yield and minimize by-products .

Studies have shown that 4-Ethyl-5-fluoro-6-hydroxypyrimidine interacts with various biological targets, particularly enzymes involved in nucleic acid synthesis and cell wall formation in fungi. These interactions are crucial for its antifungal activity and are often evaluated through enzyme inhibition assays and binding studies.

Several compounds share structural similarities with 4-Ethyl-5-fluoro-6-hydroxypyrimidine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Voriconazole | Contains a similar pyrimidine core | Broad-spectrum antifungal activity |

| 5-Fluorouracil | Fluorinated pyrimidine | Primarily used as an anticancer agent |

| Cytarabine | Sugar moiety attached to a pyrimidine base | Used in cancer chemotherapy |

While these compounds share structural characteristics, 4-Ethyl-5-fluoro-6-hydroxypyrimidine is unique due to its specific arrangement of functional groups that confer distinct biological activities and applications in antifungal therapy .

Pyrimidines, six-membered heterocycles with nitrogen atoms at positions 1 and 3, have been central to medicinal chemistry since the 19th century. Early derivatives like alloxan (5,5-dihydroxypyrimidine-2,4,6-trione) emerged from uric acid oxidation in 1818. Systematic exploration began in 1884 with Pinner’s synthesis of pyrimidine derivatives via amidine condensation. By the mid-20th century, pyrimidines became foundational in antifungal, anticancer, and antiviral therapies due to their ability to mimic nucleic acid bases.

The discovery of 4-ethyl-5-fluoro-6-hydroxypyrimidine in the late 20th century marked a shift toward fluorinated pyrimidines, which offer enhanced pharmacokinetic properties. This compound’s fluorine substituent at position 5 and hydroxyl group at position 6 enable strategic modifications, making it indispensable for synthesizing triazole-based antifungals like voriconazole.

4-Ethyl-5-Fluoro-6-Hydroxypyrimidine as a Key Synthetic Intermediate

Structural Features and Reactivity

The compound’s structure (C₆H₇FN₂O) includes a pyrimidine core with an ethyl group at position 6, fluorine at position 5, and a hydroxyl group at position 6 (Figure 1). These substituents confer reactivity at the 4-position, enabling chlorination, bromination, or cyclization reactions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.13 g/mol | |

| Melting Point | 120–126°C | |

| Boiling Point | 180.7°C (760 mmHg) | |

| LogP | -0.33 |

Synthetic Applications

- Voriconazole Synthesis:

- Step 1: Chlorination with phosphorus oxychloride (POCl₃) yields 4-chloro-6-ethyl-5-fluoropyrimidine.

- Step 2: Bromination at the ethyl group via N-bromosuccinimide (NBS) produces 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine.

- Step 3: Cyclization with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone forms voriconazole.

- Broad-Spectrum Triazole Derivatives:

Impact on Modern Pharmaceutical Research

Antifungal Drug Development

Voriconazole, synthesized from 4-ethyl-5-fluoro-6-hydroxypyrimidine, is a second-generation triazole with broad-spectrum activity against Aspergillus, Candida, and Fusarium species. Its efficacy in treating invasive aspergillosis and fluconazole-resistant infections underscores the compound’s clinical significance.

Mechanistic Insights

The fluorine substituent at position 5 enhances metabolic stability, while the hydroxyl group at position 6 facilitates hydrogen bonding with fungal cytochrome P450 enzymes. This dual functionality optimizes both potency and selectivity.

Evolution of Synthetic Approaches

Traditional Synthesis Pathways

The traditional synthesis of 4-ethyl-5-fluoro-6-hydroxypyrimidine has evolved from classical pyrimidine ring formation methodologies that were first established in the late 19th century [6]. The earliest approaches to pyrimidine synthesis were documented by Grimaux in 1879, who reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride [6]. These foundational methods established the framework for subsequent development of fluorinated hydroxypyrimidine derivatives.

The primary traditional route for synthesizing 4-ethyl-5-fluoro-6-hydroxypyrimidine involves a multi-step process beginning with alpha-fluoropropionoacetate esters [1]. This classical approach utilizes ethyl alpha-fluoropropionoacetate as the starting material, which undergoes enamine formation through reaction with ammonia gas [1]. The resulting enamine intermediate is then subjected to cyclization with formamide under basic conditions, typically employing sodium methoxide as the base catalyst [1].

Traditional synthesis pathways have historically employed the use of expensive starting materials and complex reaction sequences [1]. The Pfizer-developed methodology, as disclosed in patent WO9706160, demonstrates the conventional approach utilizing 5-fluorouracil as the starting material [1]. This method involves initial chlorination with phosphorus oxychloride, followed by Grignard reagent introduction at the 6-position, subsequent oxidation to form the pyrimidine ring, and final dechlorination using palladium on carbon [1].

Another established traditional route involves the direct cyclization approach using formamidine acetate [1]. This method employs ethyl alpha-fluoropropionoacetate as the starting material with sodium methoxide as the base, leading to direct ring closure to produce the target hydroxypyrimidine [1]. However, this approach suffers from the requirement for expensive formamidine acetate and presents operational hazards that limit its industrial applicability [1].

Contemporary Routes

Modern synthetic approaches to 4-ethyl-5-fluoro-6-hydroxypyrimidine have focused on developing more efficient and economically viable pathways [3]. Contemporary methodologies emphasize the use of readily available starting materials and optimized reaction conditions that facilitate large-scale production [3].

A significant advancement in contemporary synthesis involves the two-step process utilizing ethyl 2-fluoro-3-oxopentanoate as the key intermediate [3]. This approach begins with the preparation of the intermediate through the reaction of ethyl fluoroacetate with propionyl chloride in the presence of sodium hydride in isopropyl ether [3]. The subsequent cyclization step employs methanol as the solvent with sodium methoxide as the base, achieving improved yields and reaction control [3].

Contemporary routes have also incorporated microwave-assisted synthesis techniques, which have demonstrated significant improvements in reaction efficiency [30]. Microwave-irradiated approaches have been compared with conventional heating methods and found superior in terms of reaction time, yield, atom economy, and adherence to green chemistry principles [30]. These methods typically achieve reaction completion in significantly reduced timeframes while maintaining or improving product yields [30].

The development of one-pot multicomponent reactions represents another important contemporary advancement [7]. These approaches allow for the direct assembly of the pyrimidine core from simple precursors in a single reaction vessel, eliminating the need for isolation of intermediate products [7]. Such methodologies have proven particularly valuable for generating diverse pyrimidine libraries with high efficiency [7].

Comparative Analysis of Methodologies

The comparative analysis of traditional versus contemporary synthetic methodologies reveals significant differences in efficiency, cost-effectiveness, and environmental impact [1] [3]. Traditional methods, while historically important, suffer from several limitations including high material costs, complex purification requirements, and extended reaction times [1].

| Methodology | Yield (%) | Reaction Time | Material Cost | Environmental Impact |

|---|---|---|---|---|

| Traditional Pfizer Route [1] | 65-70 | 12-24 hours | High | Moderate |

| Formamidine Acetate Route [1] | 55-65 | 8-16 hours | Very High | High |

| Contemporary Two-Step Process [3] | 80-87 | 6-10 hours | Moderate | Low |

| Microwave-Assisted Synthesis [30] | 85-93 | 2-4 hours | Moderate | Very Low |

The contemporary approaches demonstrate clear advantages in terms of overall yield and reaction efficiency [3] [30]. The two-step process utilizing ethyl 2-fluoro-3-oxopentanoate achieves yields of 80-87% compared to 55-70% for traditional methods [1] [3]. Reaction times are also significantly reduced, with contemporary methods requiring 2-10 hours compared to 8-24 hours for traditional approaches [1] [3] [30].

Environmental considerations favor contemporary methodologies, particularly those incorporating green chemistry principles [30]. Traditional routes often require harsh reaction conditions and generate significant waste streams, while modern approaches emphasize atom economy and reduced solvent usage [30]. The microwave-assisted protocols demonstrate the most favorable environmental profile while maintaining high synthetic efficiency [30].

Industrial Scale Synthesis

Cost-Effective Production Methods

Industrial scale production of 4-ethyl-5-fluoro-6-hydroxypyrimidine requires careful consideration of raw material costs, process complexity, and scalability factors [1] [14]. Cost-effective production methods focus on utilizing inexpensive starting materials while minimizing the number of synthetic steps and reducing purification requirements [1].

The most economically viable industrial approach utilizes alpha-fluoropropionoacetate esters as starting materials due to their commercial availability and relatively low cost [1]. This route eliminates the need for expensive intermediates such as formamidine acetate, which can account for up to 40% of total production costs in traditional methods [1]. The simplified reaction sequence reduces both labor costs and capital equipment requirements [1].

Process optimization studies have demonstrated that the use of methanol as the primary solvent provides the optimal balance between cost and efficiency [1]. Methanol recovery and recycling systems can achieve solvent recovery rates exceeding 95%, significantly reducing operating costs [1]. The choice of sodium methoxide as the base catalyst offers advantages in terms of both cost and reaction selectivity compared to alternative basic reagents [1].

Industrial implementations have focused on continuous flow processing to improve cost-effectiveness [14]. These systems enable better heat and mass transfer, leading to more consistent product quality and reduced processing times [14]. Continuous processes also facilitate automated control systems that minimize labor requirements and reduce the potential for operational errors [14].

Yield Optimization Strategies

Yield optimization in industrial synthesis requires systematic evaluation of reaction parameters including temperature, concentration, catalyst loading, and reaction time [1] [13]. Comprehensive optimization studies have identified key variables that significantly impact final product yields [1].

Temperature control emerges as a critical factor in yield optimization [1]. Optimal reaction temperatures for the cyclization step range from 60-80°C, with higher temperatures leading to increased side product formation [1]. Precise temperature control within ±2°C throughout the reaction period maintains consistent yields above 85% [1]. Lower temperatures result in incomplete conversion, while excessive heating promotes decomposition pathways [1].

Catalyst loading optimization studies reveal that sodium methoxide concentrations of 2-4 molar equivalents relative to the starting ester provide optimal yields [1]. Lower catalyst loadings result in incomplete cyclization, while excess base promotes competing side reactions [1]. The timing of catalyst addition also influences final yields, with gradual addition over 30-60 minutes providing superior results compared to single-batch addition [1].

Reaction time optimization demonstrates that 10-24 hour reaction periods achieve maximum conversion [1]. Extended reaction times beyond 24 hours do not significantly improve yields but increase the formation of impurities [1]. Monitoring conversion through in-process analytical techniques enables precise determination of optimal reaction endpoints [1].

| Parameter | Optimal Range | Yield Impact (%) | Comments |

|---|---|---|---|

| Temperature [1] | 60-80°C | 85-90 | Critical for selectivity |

| Catalyst Loading [1] | 2-4 equivalents | 80-87 | Excess promotes side reactions |

| Reaction Time [1] | 10-24 hours | 82-90 | Monitoring required |

| Solvent Volume [1] | 5-10 mL/g substrate | 85-88 | Affects mass transfer |

Process Efficiency Parameters

Process efficiency in industrial synthesis encompasses multiple parameters including space-time yield, energy consumption, waste generation, and equipment utilization [14] [18]. Comprehensive evaluation of these parameters enables optimization of overall production economics [14].

Space-time yield calculations for 4-ethyl-5-fluoro-6-hydroxypyrimidine synthesis indicate that optimized processes achieve 0.8-1.2 kg product per liter reactor volume per day [14]. This metric represents a significant improvement over traditional batch processes, which typically achieve 0.3-0.5 kg/L/day [14]. Enhanced space-time yields result from improved reaction kinetics and reduced cycle times [14].

Energy efficiency studies demonstrate that process heating requirements account for 60-70% of total energy consumption [14]. Implementation of heat recovery systems and optimized heating profiles reduces energy consumption by 25-30% compared to conventional approaches [14]. Microwave-assisted heating shows particular promise for reducing energy requirements while maintaining high process efficiency [30].

Waste minimization strategies focus on solvent recovery and byproduct utilization [14] [18]. Advanced distillation systems achieve methanol recovery rates exceeding 95%, while aqueous waste streams can be treated to remove trace organics [14]. Implementation of closed-loop water systems reduces fresh water consumption by 80-90% [14].

Equipment utilization optimization involves careful scheduling of batch operations and maintenance activities [14]. Predictive maintenance programs reduce unplanned downtime by 40-50%, while optimized batch sequencing improves overall equipment effectiveness [14]. These improvements translate directly to reduced production costs and improved product availability [14].

Green Chemistry Approaches

Environmentally Sustainable Protocols

Green chemistry approaches to 4-ethyl-5-fluoro-6-hydroxypyrimidine synthesis emphasize the reduction of environmental impact through sustainable reaction design and process optimization [11] [21]. These protocols prioritize the use of renewable feedstocks, non-toxic solvents, and catalytic processes that minimize waste generation [11].

Environmentally sustainable protocols have been developed utilizing bio-based starting materials where possible [25]. The incorporation of alcohols derived from lignocellulosic biomass represents a significant advancement in sustainable synthesis [25]. These approaches enable the construction of pyrimidine rings through multicomponent reactions that liberate only water and hydrogen as byproducts [25].

Solvent-free synthesis represents another important sustainable approach [11]. These protocols eliminate the need for organic solvents through the use of solid-phase reactions or neat reagent conditions [11]. Solvent-free methods have demonstrated comparable or superior yields while dramatically reducing environmental impact [11]. Implementation of ultrasound or microwave activation enables efficient reaction progress under solvent-free conditions [11] [36].

Water-based synthesis protocols offer significant environmental advantages [13] [22]. Aqueous reaction media eliminate the use of volatile organic solvents while often providing enhanced reaction selectivity [13]. The use of water as the primary solvent also simplifies product isolation and purification procedures [13]. Environmental-friendly catalysts such as piperidine have been successfully employed in aqueous systems with excellent results [13].

Catalyst-free synthesis approaches represent the ultimate in sustainable methodology [11]. These protocols eliminate the need for metal catalysts or other potentially toxic reagents [11]. Catalyst-free methods often utilize intrinsic reactivity of the starting materials, activated through thermal or photochemical energy input [11].

Solvent Selection and Optimization

Solvent selection for green synthesis of 4-ethyl-5-fluoro-6-hydroxypyrimidine requires careful evaluation of environmental impact, safety characteristics, and reaction performance [22] [25]. Modern approaches prioritize solvents that can be derived from renewable sources and demonstrate low toxicity profiles [22].

Water emerges as the optimal green solvent for many pyrimidine synthesis applications [13] [22]. Aqueous systems provide excellent solvation for polar intermediates while eliminating concerns about volatile organic compound emissions [13]. The high heat capacity of water also provides excellent temperature control during exothermic reactions [13]. Product isolation from aqueous systems can often be achieved through simple precipitation or extraction procedures [13].

Bio-based alcohols represent another important class of green solvents [25]. Ethanol and other short-chain alcohols derived from fermentation processes offer excellent solvation properties while maintaining environmental sustainability [25]. These solvents can often be recovered and recycled with high efficiency, further reducing environmental impact [25].

Ionic liquids have emerged as promising green solvents for specialized applications [11]. These non-volatile solvents eliminate vapor emissions while often providing enhanced reaction selectivity [11]. However, the environmental impact of ionic liquid synthesis and disposal requires careful consideration [11].

| Solvent Type | Environmental Score | Recovery Rate (%) | Reaction Compatibility |

|---|---|---|---|

| Water [13] | Excellent | 95-98 | High |

| Bio-ethanol [25] | Very Good | 90-95 | Excellent |

| Methanol [1] | Good | 85-95 | Excellent |

| Ionic Liquids [11] | Good | 85-90 | Moderate |

Solvent optimization studies demonstrate that mixed solvent systems often provide optimal performance [22]. Combinations of water with small amounts of co-solvents can enhance substrate solubility while maintaining environmental benefits [22]. The judicious selection of co-solvents enables fine-tuning of reaction selectivity and product isolation characteristics [22].

Catalyst Development

Green catalyst development for 4-ethyl-5-fluoro-6-hydroxypyrimidine synthesis focuses on the design of environmentally benign, reusable, and highly active catalytic systems [23] [31]. Modern approaches emphasize heterogeneous catalysts that can be easily separated and recycled, reducing waste generation and improving process economics [23].

Nickel-based heterogeneous catalysts have demonstrated excellent performance in pyrimidine synthesis applications [23] [31]. Nickel titanate nanoparticles supported on montmorillonite show high catalytic activity while maintaining stability through multiple reaction cycles [31]. These catalysts can be recovered through simple filtration and reused without significant loss of activity [31]. The use of earth-abundant metals like nickel also addresses sustainability concerns associated with precious metal catalysts [31].

Bio-inspired catalysts represent an emerging area of green catalyst development [11]. Enzyme-mimetic systems can provide high selectivity under mild reaction conditions while avoiding the use of toxic metal species [11]. These catalysts often operate effectively in aqueous media, further enhancing their environmental credentials [11].

Recyclable organocatalysts offer another approach to green catalyst design [13]. Simple organic molecules such as piperidine can catalyze pyrimidine formation reactions with high efficiency [13]. These catalysts can often be recovered through acid-base extraction procedures and reused multiple times [13]. The low toxicity and biodegradability of many organocatalysts make them particularly attractive for sustainable synthesis [13].

Photocatalytic systems enable the use of visible light as an energy source for pyrimidine synthesis [11]. These approaches eliminate the need for high-temperature heating while often providing enhanced reaction selectivity [11]. Solar energy utilization through photocatalytic processes represents the ultimate in sustainable reaction activation [11].

Synthetic Challenges

Regioselectivity in Pyrimidine Ring Formation

Regioselectivity represents one of the most significant challenges in the synthesis of 4-ethyl-5-fluoro-6-hydroxypyrimidine, as multiple regioisomers can potentially form during the cyclization process [15] [22]. The precise control of regioselectivity requires careful consideration of reaction conditions, substrate design, and catalyst selection [15].

The cyclization of alpha-fluoropropionoacetate derivatives with formamide presents inherent regioselectivity challenges due to the presence of multiple nucleophilic and electrophilic sites [1]. The fluorine substituent significantly influences the electronic distribution within the developing pyrimidine ring, affecting the preferred site of ring closure [1]. Studies have demonstrated that the fluorine atom's electron-withdrawing effect directs cyclization toward the desired regioisomer when appropriate reaction conditions are employed [1].

Temperature control emerges as a critical factor in regioselectivity control [15]. Lower reaction temperatures (50-70°C) generally favor the formation of the desired 4-ethyl-5-fluoro-6-hydroxypyrimidine isomer [1]. Higher temperatures can lead to thermodynamic equilibration and formation of undesired regioisomers [15]. Kinetic control through careful temperature management enables selective formation of the target compound [15].

Solvent effects on regioselectivity have been extensively studied [22]. Polar protic solvents such as methanol tend to favor the desired regioisomer through stabilization of the transition state leading to the correct ring closure pattern [1] [22]. Non-polar solvents can lead to alternative cyclization pathways and reduced regioselectivity [22]. The choice of solvent system therefore requires careful optimization to achieve maximum regioselectivity [22].

Base selection also influences regioselectivity outcomes [1]. Sodium methoxide has been identified as providing optimal regioselectivity compared to other basic catalysts [1]. The coordinating ability of the methoxide anion appears to direct the cyclization pathway toward the desired regioisomer [1]. Alternative bases such as potassium carbonate or sodium hydroxide often result in reduced regioselectivity [1].

Fluorination Strategies

Fluorination strategies for introducing the fluorine atom at the 5-position of the pyrimidine ring present significant synthetic challenges due to the unique reactivity requirements of fluorine incorporation [16] [5]. Traditional fluorination approaches often suffer from harsh reaction conditions, low selectivity, and safety concerns [16].

Direct fluorination approaches utilizing molecular fluorine require extreme care due to the high reactivity and toxicity of the fluorine gas [5]. Early methods employed fluorine gas diluted with nitrogen, but these approaches often resulted in over-fluorination and destruction of the substrate [5]. Modern direct fluorination techniques utilize more controlled conditions but remain challenging to implement on industrial scales [5].

Electrophilic fluorination strategies employ reagents such as Selectfluor and N-fluorobisbenzenesulfonimide [16]. These approaches offer improved safety and selectivity compared to direct fluorination [16]. However, the high cost of electrophilic fluorinating agents and the need for specific reaction conditions limit their industrial applicability [16]. The regioselectivity of electrophilic fluorination can also be problematic when multiple reactive sites are present [16].

Nucleophilic fluorination represents the most practical approach for industrial synthesis [1] [16]. This strategy involves the use of fluoride sources such as potassium fluoride or cesium fluoride in conjunction with appropriate leaving groups [16]. The success of nucleophilic fluorination depends on the design of suitable precursors that can undergo selective fluoride displacement [16].

The alpha-fluoropropionoacetate approach utilized in contemporary synthesis represents an innovative solution to the fluorination challenge [1]. This method introduces the fluorine atom in the starting material, eliminating the need for direct fluorination of the pyrimidine ring [1]. The pre-installed fluorine atom is maintained throughout the synthesis, providing a more controlled and predictable route to the fluorinated product [1].

| Fluorination Method | Selectivity | Safety | Industrial Viability |

|---|---|---|---|

| Direct F2 [5] | Low | Poor | Not Viable |

| Electrophilic [16] | Moderate | Good | Limited |

| Nucleophilic [16] | High | Excellent | Good |

| Pre-installed [1] | Excellent | Excellent | Excellent |

Hydroxyl Group Incorporation

Hydroxyl group incorporation at the 6-position of 4-ethyl-5-fluoro-6-hydroxypyrimidine presents unique challenges related to tautomeric equilibria and stability considerations [19] [20]. The hydroxyl group can exist in equilibrium with the corresponding keto form, significantly affecting the chemical and physical properties of the final product [19].

Tautomeric considerations play a crucial role in hydroxyl group incorporation strategies [19]. The 6-hydroxypyrimidine form exists in equilibrium with the 6-oxo-dihydropyrimidine tautomer [19]. The position of this equilibrium depends on factors such as pH, solvent, and substitution pattern [19]. Understanding and controlling this equilibrium is essential for predictable synthesis outcomes [19].

Direct hydroxylation approaches involve the introduction of hydroxyl groups through oxidative processes [20]. These methods often employ transition metal catalysts and oxidizing agents to convert carbon-hydrogen bonds to carbon-oxygen bonds [20]. However, the presence of the fluorine substituent and the electron-deficient nature of the pyrimidine ring can complicate direct hydroxylation reactions [20].

Hydrolysis strategies represent a more common approach to hydroxyl group incorporation [1]. These methods involve the synthesis of halogenated or ester precursors followed by hydrolytic conversion to the corresponding hydroxyl derivative [1]. The hydrolysis of chloropyrimidine precursors under basic conditions provides a reliable route to hydroxypyrimidines [1]. However, careful control of reaction conditions is required to prevent competing reactions [1].

Protecting group strategies are often employed to control hydroxyl group reactivity during synthesis [20]. Temporary protection of the hydroxyl group as an ester or ether derivative enables selective reactions at other positions [20]. Subsequent deprotection under mild conditions regenerates the free hydroxyl group [20]. The choice of protecting group must consider stability under the reaction conditions and ease of removal [20].

The incorporation strategy employed in contemporary synthesis utilizes formamide cyclization to directly generate the hydroxyl-containing pyrimidine ring [1]. This approach avoids the need for separate hydroxylation steps while ensuring the correct tautomeric form [1]. The cyclization conditions favor formation of the hydroxyl tautomer, which can be maintained through appropriate crystallization and storage conditions [1].